

The Role of Hpk1-IN-16 in Cancer Immunotherapy: A Technical Guide

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Compound of Interest		
Compound Name:	Hpk1-IN-16	
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Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell destruction. This technical guide provides an in-depth overview of the role of HPK1, with a focus on the therapeutic potential of its inhibitors, exemplified by compounds such as **Hpk1-IN-16** and other small molecules. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, provides representative experimental protocols, and visualizes complex biological and experimental processes.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20-like serine/threonine kinase family. It functions as a crucial intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) signaling.[1][2][3] In the context of cancer, HPK1 activity can dampen the immune system's ability to recognize and eliminate tumor cells, thereby contributing to immune evasion.[3] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, increase cytokine production, and lead to potent anti-tumor immune responses in preclinical models.[4][5][6] Consequently, the development of small molecule

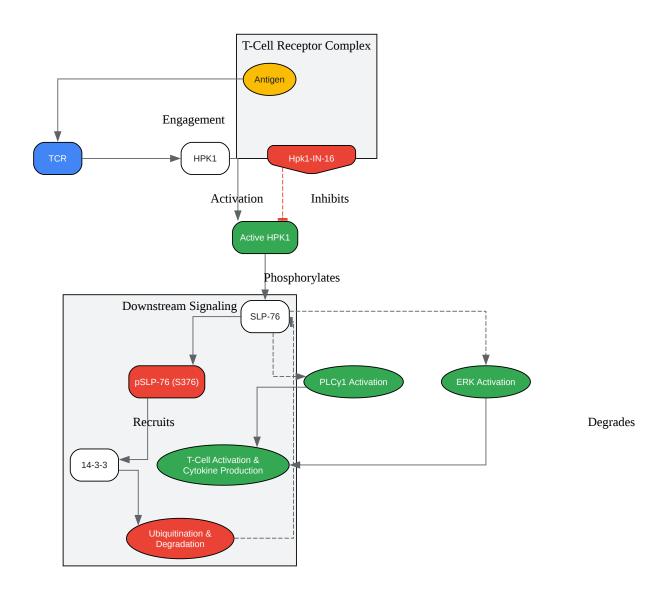


inhibitors targeting HPK1 is an area of intense research and development in immuno-oncology. [1][7]

The HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to the TCR signaling complex. Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[8] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76.[8] The degradation of SLP-76 destabilizes the TCR signaling complex, attenuating downstream signaling cascades, including the activation of phospholipase C gamma 1 (PLCy1) and the extracellular signal-regulated kinase (ERK) pathway.[8][9] By inhibiting HPK1, this negative feedback loop is disrupted, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased production of effector cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-y).[8][9]





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Caption: HPK1 Signaling Pathway in T-Cells.



Quantitative Data for HPK1 Inhibitors

A number of small molecule inhibitors of HPK1 have been developed and characterized. The following tables summarize key quantitative data for selected compounds, including their in vitro potency and cellular activity.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

Compound	IC50 (nM)	Assay Method	Reference
GNE-1858	1.9	Biochemical Assay	[10]
Compound K	2.6	Biochemical Assay	[10]
XHS (piperazine analog)	2.6	Biochemical Assay	[10]
Diaminopyrimidine carboxamide compound 22	0.061	Biochemical Assay	[10]
Unnamed Insilico Medicine Compound	10.4	Biochemical Assay	[11]
Sunitinib	15	Biochemical Assay	[12]
ISR-05	24,200	Kinase Inhibition Assay	[13]
ISR-03	43,900	Kinase Inhibition Assay	[13]
M074-2865	2,930	Kinase Inhibition Assay	[10]

Table 2: Cellular and In Vivo Activity of Selected HPK1 Inhibitors



Compound	Activity Metric	Value	Model System	Reference
XHS (piperazine analog)	SLP-76 PBMC IC50	600 nM	Human PBMCs	[10]
Unnamed Insilico Medicine Compound	Tumor Growth Inhibition (TGI) - Monotherapy	42%	CT26 Syngeneic Mouse Model	[11]
Unnamed Insilico Medicine Compound	Tumor Growth Inhibition (TGI) - with anti-PD-1	36% (anti-PD-1 alone)	CT26 Syngeneic Mouse Model	[11]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols for key experiments.

HPK1 Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant HPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase assay buffer
- Test inhibitor (e.g., **Hpk1-IN-16**)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates



Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO.
- Add 1 μ L of the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of recombinant HPK1 enzyme to each well.
- Initiate the kinase reaction by adding 2 μL of a substrate/ATP mix (containing MBP and ATP).
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Read the luminescence using a plate reader.
- Calculate the percent inhibition and determine the IC50 value of the inhibitor.[14][15]

Western Blot for Phospho-SLP-76

This method is used to assess the inhibition of HPK1's downstream target in a cellular context.

Materials:

- Human or murine T-cells (e.g., Jurkat cells or primary T-cells)
- Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
- Test inhibitor
- Lysis buffer



- Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Culture T-cells and treat with various concentrations of the test inhibitor for a specified time.
- Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against phospho-SLP-76.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an antibody against total SLP-76 as a loading control.

In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent mouse model.

Materials:

- Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
- Murine tumor cell line (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma)
- Test inhibitor formulated for in vivo administration
- Anti-PD-1 antibody (for combination studies)



· Calipers for tumor measurement

Procedure:

- Implant a known number of tumor cells subcutaneously into the flank of the mice.
- Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle, inhibitor alone, anti-PD-1 alone, combination).
- Administer the test inhibitor and/or anti-PD-1 antibody according to the desired schedule and route of administration.
- Measure tumor volume with calipers at regular intervals.
- Monitor the mice for signs of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).
- Calculate tumor growth inhibition (TGI).[11]

Visualization of Experimental Workflows and Logic



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Caption: HPK1 Inhibitor Development Workflow.

Clinical Development of HPK1 Inhibitors

Several HPK1 inhibitors have advanced into clinical trials, highlighting the significant interest in this target. These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary



anti-tumor activity of these agents, both as monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.

Table 3: Selected HPK1 Inhibitors in Clinical Trials

Compound	Developer	Phase	Indication	ClinicalTrials.g ov Identifier
CFI-402411	Treadwell Therapeutics	Phase 1/2	Advanced Solid Malignancies	NCT04521413[1 7]
BGB-15025	BeiGene	Phase 1/2	Advanced Solid Tumors	NCT04649385[1 8]
NDI-101150	Nimbus Therapeutics	Phase 1/2	Solid Tumors	NCT05128487[1 7]
GRC 54276	Glenmark Pharmaceuticals	Phase 1/2	Advanced Solid Tumors and Lymphomas	NCT05878691[1 7]

Conclusion

The inhibition of HPK1 represents a compelling and scientifically validated approach to enhancing anti-tumor immunity. As a negative regulator of T-cell signaling, targeting HPK1 with small molecule inhibitors can unleash a more potent and durable immune response against cancer. The preclinical data for compounds like **Hpk1-IN-16** and others are promising, and the ongoing clinical trials will be crucial in determining the therapeutic utility of this class of immuno-oncology agents. The continued development of potent and selective HPK1 inhibitors holds the potential to benefit a broad range of cancer patients, both as monotherapy and in combination with existing immunotherapies.

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